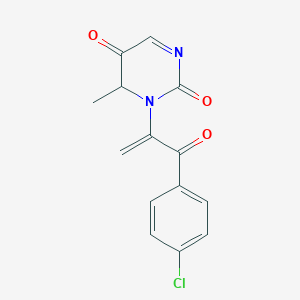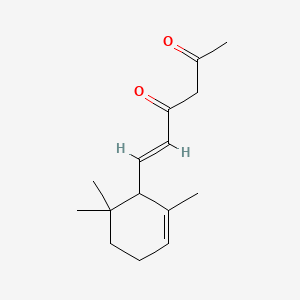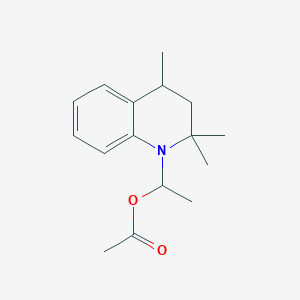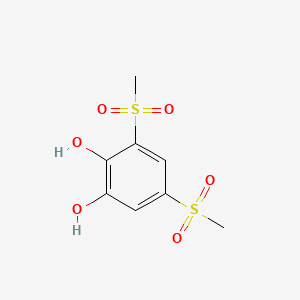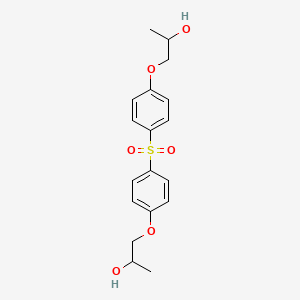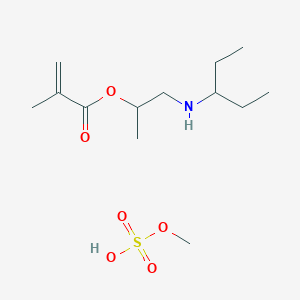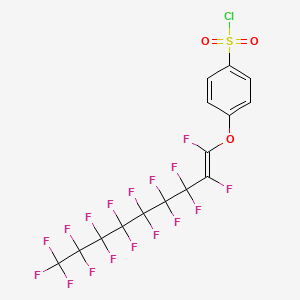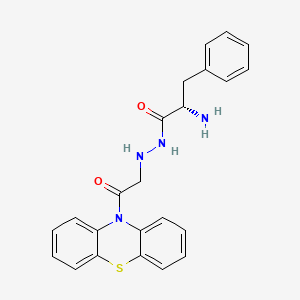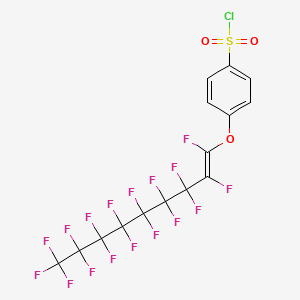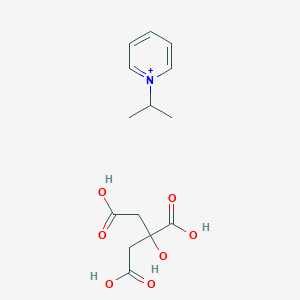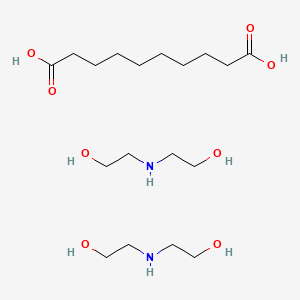
Einecs 279-702-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sebacic acid, compound with 2,2’-iminodiethanol (1:2), typically involves the reaction of sebacic acid with 2,2’-iminodiethanol in a 1:2 molar ratio. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The specific reaction conditions, such as temperature, pressure, and catalysts, may vary depending on the desired yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of sebacic acid, compound with 2,2’-iminodiethanol (1:2), follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
Sebacic acid, compound with 2,2’-iminodiethanol (1:2), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Sebacic acid, compound with 2,2’-iminodiethanol (1:2), has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of sebacic acid, compound with 2,2’-iminodiethanol (1:2), involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Sebacic Acid: A dicarboxylic acid with similar chemical properties and applications.
2,2’-Iminodiethanol: An amino alcohol used in various chemical reactions and formulations.
Uniqueness
Sebacic acid, compound with 2,2’-iminodiethanol (1:2), is unique due to its specific combination of sebacic acid and 2,2’-iminodiethanol in a 1:2 molar ratio. This unique composition imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
81189-11-9 |
|---|---|
Molecular Formula |
C18H40N2O8 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
decanedioic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H18O4.2C4H11NO2/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;2*6-3-1-5-2-4-7/h1-8H2,(H,11,12)(H,13,14);2*5-7H,1-4H2 |
InChI Key |
KXDOECKZLFEIBZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(=O)O.C(CO)NCCO.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)butyl acetate](/img/structure/B12678147.png)
